![molecular formula C18H19ClN2OS B2548431 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-49-8](/img/structure/B2548431.png)
2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of compounds related to 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves various strategies to attach different functional groups to a core structure, often aiming to enhance biological activity. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, focusing on modifications at the thiophene C-5 position and the arylpiperazine moiety to improve allosteric enhancer activity at the A1 adenosine receptor . Similarly, the synthesis of 2-chloro-1-(4-chlorophenyl)ethanone as an intermediate followed by its reaction with 1,2,4-triazole under phase transfer catalysis demonstrates another approach to synthesizing chlorophenyl-related compounds .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been studied using density functional theory (DFT) calculations. For example, the equilibrium geometry and vibrational wavenumbers of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone were computed, revealing insights into the molecule's nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks . The crystal structure of an adduct comprising 4-chlorophenyl methanone with piperidin-1-yl substituents was also determined, showing significant dihedral angles between the benzene ring and piperidine rings .
Chemical Reactions Analysis
The reactivity of 4-chlorophenyl-related compounds towards various nucleophiles has been explored. For instance, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles, providing a method for functionalizing 2-acyl-benzo[b]thiophene derivatives . This type of reactivity is crucial for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and substituents. The vibrational and structural observations provide insights into the electronic properties, such as the HOMO-LUMO gap, which can influence the compound's reactivity and stability . The crystallographic analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, which can affect the compound's solubility and crystallinity .
Scientific Research Applications
Synthesis and Reactivity
- Synthesis Methods : Compounds like 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone are synthesized using various methods, including oxidation of corresponding derivatives and Michael-type nucleophilic addition. These methods provide easy functionalization of acyl-benzo derivatives and are significant in organic chemistry research (Pouzet et al., 1998).
Spectral Characterization and Computational Analysis
- Spectral Analysis : Novel compounds related to 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been characterized using UV, IR, NMR, and mass spectrometry. These methods are crucial for understanding the structural and chemical properties of new compounds (Shahana & Yardily, 2020).
- Computational Studies : Density functional theory (DFT) calculations have been employed to understand the molecular structure, bonding features, and vibrational wave numbers of such compounds. These studies are essential for predicting the stability and reactivity of compounds in different states (Shahana & Yardily, 2020).
Medicinal Chemistry and Pharmacology
- Antimicrobial Activity : Research has explored the synthesis and antimicrobial activity of derivatives of 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. Such compounds have shown potential as active pharmaceutical ingredients, especially against various bacteria (Wanjari, 2020).
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of such compounds with biological targets, aiding in the development of new drugs with specific pharmacological activities (ShanaParveen et al., 2016).
Chemical Engineering and Industrial Applications
- Synthesis of Key Intermediates : Compounds like 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone are key intermediates in the synthesis of various industrially important chemicals, such as Etoricoxib, demonstrating their relevance in chemical engineering and industrial chemistry (Pan Hai-ya, 2012).
Corrosion Inhibition
- Inhibition Performance Studies : Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of related thiazole and thiadiazole derivatives. Such studies are significant in material science and corrosion engineering (Kaya et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-6-8-17(9-7-15)23-14-18(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSVRZLZFKVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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